molecular formula C9H20N2 B13964992 1-Ethyl-2,2,3-trimethylpiperazine CAS No. 90796-45-5

1-Ethyl-2,2,3-trimethylpiperazine

Cat. No.: B13964992
CAS No.: 90796-45-5
M. Wt: 156.27 g/mol
InChI Key: KJTLPBDGBZXJTC-UHFFFAOYSA-N
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Description

1-Ethyl-2,2,3-trimethylpiperazine is a substituted piperazine derivative characterized by an ethyl group at the 1-position and three methyl groups at the 2, 2, and 3 positions of the piperazine ring. This substitution pattern introduces significant steric hindrance and modulates electronic properties, influencing its chemical reactivity, solubility, and biological interactions. Piperazines are widely explored in medicinal chemistry due to their versatility as scaffolds for drug development, particularly in targeting neurological and antimicrobial pathways .

Properties

CAS No.

90796-45-5

Molecular Formula

C9H20N2

Molecular Weight

156.27 g/mol

IUPAC Name

1-ethyl-2,2,3-trimethylpiperazine

InChI

InChI=1S/C9H20N2/c1-5-11-7-6-10-8(2)9(11,3)4/h8,10H,5-7H2,1-4H3

InChI Key

KJTLPBDGBZXJTC-UHFFFAOYSA-N

Canonical SMILES

CCN1CCNC(C1(C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethyl-2,2,3-trimethylpiperazine can be synthesized through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the reaction of oxalyl chloride with N-ethyl-ethylenediamine at low temperatures (0-10°C) to produce 1-ethyl-2,3-dioxopiperazine, which can be further modified .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-2,2,3-trimethylpiperazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the nitrogen atoms in the piperazine ring act as nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while substitution reactions can produce various alkylated or acylated derivatives.

Scientific Research Applications

1-Ethyl-2,2,3-trimethylpiperazine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Modifications and Their Impacts

The biological and physicochemical properties of piperazine derivatives are highly dependent on substituent type, position, and steric configuration. Below is a comparative analysis of key analogues:

Compound Name Substituents Key Properties Biological Activity Reference ID
1-Ethyl-2,2,3-trimethylpiperazine 1-Ethyl; 2,2,3-trimethyl High steric hindrance; moderate lipophilicity Potential CNS modulation* N/A†
1-Ethyl-2,6-dimethylpiperazine 1-Ethyl; 2,6-dimethyl Reduced steric hindrance; enhanced solubility Antimicrobial, receptor ligand
(3S)-3-ethyl-1-methylpiperazine 1-Methyl; 3-ethyl (stereospecific) Stereospecific interactions; increased metabolic stability Neurotransmitter modulation
1-(2-Ethoxyethyl)-2,6-dimethylpiperazine Ethoxyethyl group at 1-position Enhanced solubility; altered hydrogen bonding capacity Antitumor, enzyme inhibition
Piperazine-2,3-dione No alkyl groups; diketone structure High polarity; limited membrane permeability Precursor for bioactive molecules

*Inferred based on structural analogs.

Key Observations:

Steric Effects : The 2,2,3-trimethyl substitution in this compound likely reduces binding affinity to flat receptor pockets compared to less hindered analogs like 1-Ethyl-2,6-dimethylpiperazine .

Stereochemistry : Stereospecific substitutions, as in (3S)-3-ethyl-1-methylpiperazine, demonstrate the importance of chiral centers in target selectivity and metabolic stability .

Physicochemical Properties

  • Solubility : Methyl and ethyl groups generally reduce aqueous solubility. For example, 1-Ethyl-2,6-dimethylpiperazine has lower solubility than unsubstituted piperazine but higher than bulkier analogs .
  • Synthetic Accessibility : Ethyl and methyl substitutions are synthetically straightforward via alkylation reactions, as demonstrated in the synthesis of 1-(2-Ethoxyethyl)-2,6-dimethylpiperazine .
  • Stability : Steric hindrance in 2,2,3-trimethyl derivatives may enhance stability against metabolic degradation compared to less substituted compounds .

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